molecular formula C12H15BrClNO B1531915 1-(4-Bromo-2-chlorobenzyl)piperidin-4-ol CAS No. 1057269-96-1

1-(4-Bromo-2-chlorobenzyl)piperidin-4-ol

Cat. No.: B1531915
CAS No.: 1057269-96-1
M. Wt: 304.61 g/mol
InChI Key: UHRORWMDQSJGFK-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-chlorobenzyl)piperidin-4-ol is a piperidine derivative characterized by a halogenated benzyl substituent at the piperidine nitrogen and a hydroxyl group at the 4-position. This structural motif is common in medicinal chemistry, as piperidine scaffolds are frequently used in drug discovery due to their conformational flexibility and ability to interact with biological targets.

Properties

IUPAC Name

1-[(4-bromo-2-chlorophenyl)methyl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrClNO/c13-10-2-1-9(12(14)7-10)8-15-5-3-11(16)4-6-15/h1-2,7,11,16H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHRORWMDQSJGFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=C(C=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-2-chlorobenzyl)piperidin-4-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-chlorobenzyl chloride and piperidin-4-ol.

    Nucleophilic Substitution: The key step involves a nucleophilic substitution reaction where piperidin-4-ol reacts with 4-bromo-2-chlorobenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) to form the desired product.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane (CH2Cl2) or tetrahydrofuran (THF) at room temperature or under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2-chlorobenzyl)piperidin-4-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to remove the halogen atoms or to convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or other strong oxidizing agents in acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: NaN3, KCN, or other nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dehalogenated or fully reduced products.

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

Scientific Research Applications

1-(4-Bromo-2-chlorobenzyl)piperidin-4-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-chlorobenzyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound’s piperidine ring and halogenated benzyl group allow it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, including antimicrobial, antiviral, and anticancer activities. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs of 1-(4-Bromo-2-chlorobenzyl)piperidin-4-ol, highlighting substituent differences and physicochemical properties:

Compound Name Substituents on Benzyl/Piperidine Molecular Weight Key Features
1-(3-Bromo-2-methylbenzyl)piperidin-4-one (14) 3-Br, 2-CH₃, ketone at C4 296.19 Ketone group reduces polarity; used in PD-1/PD-L1 inhibitor studies
1′-(3-Bromo-2-methylbenzyl)-[1,4′-bipiperidin]-4-ol (15) Bipiperidinyl structure 383.35 Enhanced conformational flexibility; potential for dual-target engagement
PIPD1 (GSK1985270A) 4-Cl, 3-CF₃, 2-CH₃ 407.79 MmpL3 inhibitor; active against Mycobacterium tuberculosis
1-(2-Hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol Naphthyloxy-quinoline substituents 470.54 5-HT1F antagonist (Ki = 11 nM); high specificity over 5-HT1A
RB-005 (SK1 inhibitor) 4-Octylphenethyl 347.52 Selective sphingosine kinase 1 inhibitor (15-fold over SK2)
UL7 3-Br, 5-Cl, 2-OH on phenyl 410.73 Bromo/chloro substitution pattern differs; chair conformation in crystal structures

Key Observations :

  • Halogenation : Bromo and chloro substituents improve metabolic stability and binding to hydrophobic pockets in targets (e.g., PIPD1’s anti-tubercular activity ).
  • Hydroxyl vs.
  • Conformational Flexibility : Bipiperidinyl analogs (e.g., compound 15) may exhibit broader target engagement but reduced selectivity.
Structural Conformation and Crystallography

Piperidin-4-ol derivatives often adopt a chair conformation with puckering parameters (Q, Θ, φ) defined by Cremer & Pople’s method . For example:

  • 4-(4-Chlorophenyl)-4-hydroxypiperidinium () exhibits Q = 0.582 Å, Θ = 177.2°, indicative of a flattened chair conformation due to steric effects from the 4-chlorophenyl group .
  • UL7 () likely adopts a similar conformation, with bromo/chloro substituents influencing ring puckering and intermolecular interactions .

Biological Activity

1-(4-Bromo-2-chlorobenzyl)piperidin-4-ol is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a brominated and chlorinated benzyl group. This unique structure contributes to its reactivity and interaction with various biological targets.

Molecular Formula: C12_{12}H13_{13}BrClN\
Molecular Weight: Approximately 288.16 g/mol

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The halogenated benzyl group enhances its binding affinity, allowing it to modulate the activity of various molecular targets. This modulation can lead to significant biological effects, including:

  • Antimicrobial Activity: The compound exhibits bactericidal properties against both Gram-positive and Gram-negative bacteria.
  • Antiviral Activity: Potential inhibition of viral replication through interaction with viral enzymes.
  • Anticancer Activity: Inhibition of cancer cell proliferation by interfering with specific signaling pathways.

Antimicrobial Properties

Research indicates that this compound displays significant antimicrobial activity. In a study assessing various monomeric alkaloids, this compound demonstrated effective antibacterial properties, particularly against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly in inhibiting the proliferation of various cancer cell lines. Its mechanism may involve the inhibition of key enzymes responsible for cancer cell growth, thereby exerting cytotoxic effects on malignant cells.

Case Studies and Research Findings

  • Study on Antimicrobial Activity:
    A high-throughput screening of synthesized piperidine derivatives revealed that compounds similar to this compound exhibited promising antibacterial activity against Mycobacterium tuberculosis, with MIC values around 6.3 µM . This suggests that further optimization of the structure could enhance its efficacy.
  • Structure-Activity Relationship (SAR):
    Research into related compounds indicates that the presence of halogen substituents significantly influences biological activity. Compounds lacking these substitutions often show reduced reactivity and lower antimicrobial efficacy.
  • Comparative Analysis:
    When compared to analogs such as 1-(4-Chlorobenzyl)piperidin-4-ol, which lacks the bromine atom, this compound demonstrates enhanced reactivity and biological activity due to the electron-withdrawing nature of bromine.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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